molecular formula C20H22N2O3 B12785131 1'-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4'-piperidin)-2(1H)-one CAS No. 84060-24-2

1'-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4'-piperidin)-2(1H)-one

Cat. No.: B12785131
CAS No.: 84060-24-2
M. Wt: 338.4 g/mol
InChI Key: XFMHSPLNKLUOIO-UHFFFAOYSA-N
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Description

1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one is a complex organic compound that features a spiro linkage between a benzoxazine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine.

    Spiro Linkage Formation: The spiro linkage can be introduced by reacting the benzoxazine intermediate with a piperidine derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, NaBH4 (Sodium borohydride).

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the aromatic ring would introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Spirooxazines: Compounds with a spiro linkage between an oxazine and another ring system.

    Piperidine Derivatives: Compounds containing the piperidine ring, often used in pharmaceuticals.

Uniqueness

1’-(2-Hydroxy-2-phenylethyl)spiro(4H-3,1-benzoxazine-4,4’-piperidin)-2(1H)-one is unique due to its specific spiro linkage and the combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

84060-24-2

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1'-(2-hydroxy-2-phenylethyl)spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

InChI

InChI=1S/C20H22N2O3/c23-18(15-6-2-1-3-7-15)14-22-12-10-20(11-13-22)16-8-4-5-9-17(16)21-19(24)25-20/h1-9,18,23H,10-14H2,(H,21,24)

InChI Key

XFMHSPLNKLUOIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CC(C4=CC=CC=C4)O

Origin of Product

United States

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